Dioxybenzone, also known as benzophenone-8, is an organic compound with the chemical formula and a molecular weight of approximately 244.24 g/mol. It is a derivative of benzophenone and is primarily utilized as a sunscreen agent due to its ability to absorb ultraviolet (UV) radiation, specifically UV-B and short-wave UVA rays. This compound appears as a yellow powder with a melting point of 68 °C and is insoluble in water but moderately soluble in organic solvents like ethanol and isopropanol .
The safety profile of Dioxybenzone is a subject of ongoing research. While generally considered safe for topical use in sunscreens at approved concentrations (up to 3%), some concerns have been raised.
The synthesis of dioxybenzone typically involves the hydroxylation and methoxylation of benzophenone derivatives. One common method includes the reaction of benzophenone with specific reagents under controlled conditions to introduce hydroxyl groups at designated positions on the aromatic rings. The process often requires careful temperature management and purification steps to isolate dioxybenzone effectively .
Dioxybenzone is primarily used in cosmetic formulations as a sunscreen agent due to its UV-absorbing properties. It protects the skin from harmful UV radiation, thereby reducing the risk of skin damage and associated conditions such as melanoma and basal cell carcinoma. Additionally, it is incorporated into various personal care products like lotions and creams designed for sun protection .
Research has indicated that dioxybenzone interacts with biological systems in complex ways. For instance, studies have shown that it can be absorbed through the skin and distributed to various tissues, including the liver and brain. Its metabolic pathways have been explored to understand how it may conjugate with macromolecules or be excreted in urine . Furthermore, investigations into its environmental impact have revealed that dioxybenzone can persist in aquatic ecosystems, raising concerns about its potential endocrine-disrupting effects on wildlife .
Dioxybenzone shares structural similarities with several other compounds within the benzophenone family. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | UV Absorption Range | Unique Features |
---|---|---|---|
Dioxybenzone | UV-B & UVA-II | Exhibits antioxidant properties; potential estrogenic effects | |
Oxybenzone | UV-B | More widely used; established estrogenic activity | |
Benzophenone-3 | UV-B | Commonly used in sunscreens; known for endocrine disruption | |
Benzophenone-4 | UV-A | Less effective against UV-B; lower toxicity profile |
Dioxybenzone's unique combination of properties—such as its specific absorption spectrum and antioxidant capabilities—distinguishes it from other benzophenone derivatives while contributing to ongoing discussions regarding safety and environmental impact .
Dioxybenzone exhibits distinctly different solubility characteristics across various solvent systems, reflecting its molecular structure and intermolecular interactions. The compound demonstrates extremely poor aqueous solubility, with water solubility reported as insoluble at concentrations below 0.1 g per 100 g of solvent at 25°C [1] [2] [3]. This hydrophobic behavior is attributed to the predominantly aromatic benzophenone structure with limited hydrogen bonding capability through its hydroxyl groups.
Table 1: Solubility Profile of Dioxybenzone in Various Solvents at 25°C
Solvent | Solubility (g/100g solvent) | Solubility Classification | Reference |
---|---|---|---|
Water | Insoluble (<0.1) | Insoluble | [1] [2] [3] |
Ethanol (95%) | 21.4-21.8 | Moderately Soluble | [4] [3] |
Isopropanol | 17.0 | Moderately Soluble | [1] [3] |
Benzene | 46.6 | Highly Soluble | [4] |
n-Hexane | 2.3 | Slightly Soluble | [4] |
Carbon Tetrachloride | 22.2 | Moderately Soluble | [4] |
Methyl Ethyl Ketone | 55.3 | Highly Soluble | [4] |
DMSO | ≥100 | Highly Soluble | [2] |
DOP (Dioctyl Phthalate) | 31.1 | Soluble | [4] |
In organic solvent systems, dioxybenzone demonstrates significantly enhanced solubility. The compound shows highest solubility in polar aprotic solvents such as dimethyl sulfoxide, where solubility exceeds 100 g per 100 g of solvent [2]. Ketone solvents, particularly methyl ethyl ketone, also provide excellent solvation with 55.3 g per 100 g of solvent [4]. The enhanced solubility in these systems results from favorable dipole-dipole interactions between the carbonyl group of dioxybenzone and the polar solvent molecules.
Aromatic solvents, exemplified by benzene, demonstrate good dissolution capacity with 46.6 g per 100 g of solvent [4], indicating favorable π-π stacking interactions between the aromatic rings of both dioxybenzone and the solvent. This aromatic-aromatic interaction significantly contributes to the dissolution process through stabilization of the solvated species.
Alcoholic solvents show moderate solubility profiles, with ethanol achieving 21.4-21.8 g per 100 g of solvent and isopropanol showing 17.0 g per 100 g of solvent [4] [3] [1]. The slightly higher solubility in ethanol compared to isopropanol can be attributed to the smaller steric hindrance and better accessibility of the hydroxyl group for hydrogen bonding interactions with the phenolic hydroxyl groups present in dioxybenzone.
The phase transition behavior of dioxybenzone reflects its molecular structure and intermolecular bonding patterns. Multiple experimental determinations have established the melting point range as 68-75°C, with most reliable sources reporting values between 73-75°C [5] [4] [1]. This relatively moderate melting point indicates intermediate strength intermolecular interactions, primarily through hydrogen bonding between the phenolic hydroxyl groups and van der Waals forces between the aromatic systems.
Table 2: Phase Transition Properties of Dioxybenzone
Property | Value | Conditions | Reference |
---|---|---|---|
Melting Point | 68-75°C | Atmospheric pressure | [5] [4] [1] |
Normal Boiling Point | 375.0°C | 760 mmHg | [5] |
Reduced Pressure Boiling Point | 170-175°C | 1 mmHg | [4] |
Reduced Pressure Boiling Point | 172.7°C | 0.1 kPa | [6] |
The normal boiling point of dioxybenzone is reported as 375.0°C at standard atmospheric pressure (760 mmHg) [5]. This elevated boiling point demonstrates the significant intermolecular forces that must be overcome during the liquid-to-vapor phase transition. The high boiling point is consistent with the molecular weight of 244.24 g/mol and the presence of multiple hydrogen bonding sites.
Under reduced pressure conditions, the boiling point decreases substantially to 170-175°C at 1 mmHg pressure [4] and 172.7°C at 0.1 kPa [6]. This pressure dependence follows the Clausius-Clapeyron relationship and enables practical handling and processing of the compound at more manageable temperatures.
Thermodynamic analysis of the phase transitions reveals specific enthalpy values for various processes. The enthalpy of fusion ranges from 22.0 kJ/mol at 343 K to 35.6 kJ/mol at 437 K [6] [7], indicating the energy required to disrupt the crystalline lattice structure. The enthalpy of vaporization is determined as 75.6 kJ/mol at 357 K [6], representing the energy needed to overcome intermolecular forces during the liquid-to-vapor transition.
The enthalpy of sublimation, measured at 228.0 kJ/mol at 318 K [6], represents the direct solid-to-vapor transition and demonstrates the combined energy requirements for both lattice disruption and intermolecular force overcome. The relationship between these enthalpic values (ΔHsub = ΔHfus + ΔHvap) provides thermodynamic consistency for the phase behavior characterization.
The partition coefficient behavior of dioxybenzone is fundamental to understanding its environmental fate and bioaccumulation potential. Multiple experimental determinations have established the n-octanol/water partition coefficient (log P) values, though some variation exists in reported values depending on experimental conditions and methodologies.
Table 3: Partition Coefficient Data for Dioxybenzone
Partition System | Log P Value | Temperature (°C) | Method | Reference |
---|---|---|---|---|
n-Octanol/Water | 2.33 | 23.5 | Experimental | [4] |
n-Octanol/Water | 3.93 | 25 | Experimental | [5] |
n-Octanol/Water | 2.337 | 25 | Calculated (Crippen) | [7] |
The experimental log P values range from 2.33 to 3.93, indicating moderate to high lipophilicity [5] [4]. The lower value of 2.33 at 23.5°C [4] suggests moderate lipophilic character, while the higher value of 3.93 at 25°C [5] indicates stronger partitioning toward the organic phase. This variation may result from different experimental protocols, pH conditions, or purity of the test compound.
Computational predictions using the Crippen fragmentation method yield a log P value of 2.337 [7], which closely aligns with the lower experimental determination. This agreement between experimental and calculated values provides confidence in the moderate lipophilicity assessment.
The predicted water solubility, expressed as log (mol/L), is reported as -2.65 [7], corresponding to approximately 0.0022 mol/L or roughly 0.54 g/L. This calculated value is consistent with the experimental observation of poor aqueous solubility discussed in section 2.1.
Environmental partitioning behavior can be assessed through these partition coefficients. The log P values in the range of 2.3-3.9 suggest that dioxybenzone will preferentially partition into organic phases and lipid-rich compartments in environmental systems. This behavior has implications for bioaccumulation potential, as compounds with log P values in this range often demonstrate moderate bioaccumulation in aquatic organisms.
The environmental fate modeling indicates that dioxybenzone will likely partition into sediments, organic matter, and biota rather than remaining dissolved in the aqueous phase. The moderate vapor pressure of 0.0±0.8 mmHg at 25°C [5] suggests limited volatilization from aqueous systems, indicating that partitioning to solid phases and bioaccumulation are more significant fate processes than atmospheric transport.
Table 4: Comprehensive Thermodynamic Properties of Dioxybenzone
Property | Value | Temperature (K) | Reference |
---|---|---|---|
Enthalpy of Fusion | 22.0-35.6 kJ/mol | 343-437 | [6] [7] |
Enthalpy of Vaporization | 75.6 kJ/mol | 357 | [6] |
Enthalpy of Sublimation | 228.0 kJ/mol | 318 | [6] |
Critical Temperature | 1072.05 K | Critical Point | [7] |
Critical Pressure | 4051.80 kPa | Critical Point | [7] |
Critical Volume | 0.559 m³/kmol | Critical Point | [7] |
Standard Gibbs Free Energy of Formation | -260.97 kJ/mol | 298 K | [7] |
Standard Enthalpy of Formation | -470.12 kJ/mol | Gas Phase | [7] |
The critical properties of dioxybenzone provide insight into its behavior under extreme conditions. The critical temperature of 1072.05 K (798.9°C) and critical pressure of 4051.80 kPa indicate the conditions beyond which distinct liquid and vapor phases cannot exist [7]. The critical volume of 0.559 m³/kmol reflects the molecular volume characteristics at the critical point.
The standard thermodynamic properties reveal the stability and formation characteristics of dioxybenzone. The negative standard Gibbs free energy of formation (-260.97 kJ/mol) indicates thermodynamic stability relative to its constituent elements [7]. The large negative standard enthalpy of formation in the gas phase (-470.12 kJ/mol) demonstrates the significant energy release associated with compound formation from elemental constituents.
Irritant